3-tert-butyl and 3-tert-butoxycarbonylaminopyridine
Compound Description: These pyridines serve as starting materials in the synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one []. The synthetic route involves ortho-directed lithiation and subsequent reactions to build the diazepinone ring system.
Relevance: While not directly analogous to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one, these pyridines showcase the use of tert-butyl substituents and the construction of heterocyclic frameworks, themes relevant to the chemistry of the main compound. The use of ortho-directed lithiation highlights methods for functionalizing aromatic systems, which could be applicable to related compounds.
Compound Description: This compound features a tert-butyl group on a cyclohexanone ring fused to a naphthalene system []. The E configuration of the exocyclic double bond and the axial position of the tert-butyl group are notable structural features.
Relevance: This compound shares the presence of a tert-butyl substituent with 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one. The dihydronaphthalene system, although different from dihydroquinoline, demonstrates the occurrence of partially saturated fused ring systems in related compounds.
Compound Description: This compound serves as an intermediate in the synthesis of various small molecule anticancer drugs []. It contains a dihydropyridine ring, a formyl group, and a tert-butoxycarbonyl protecting group.
Relevance: The presence of a tert-butyl group and the utilization of this compound in medicinal chemistry makes it relevant to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one. The dihydropyridine ring, while different in structure and substitution from dihydroquinoline, exemplifies the importance of dihydropyridine derivatives in drug development.
Compound Description: This tricyclic heterocycle features a pyrrole ring fused to an indole system and a tert-butyl group []. The dihydropyrroloindole core structure is relevant to the exploration of indole-based compounds.
Relevance: Although lacking a pyrrolidin-2-one moiety, this compound's indole-based structure and tert-butyl substitution make it relevant to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one. The presence of a fused pyrrole ring highlights the diversity of heterocyclic motifs that can be incorporated into related compounds.
Compound Description: This compound exhibits a 3,4-dihydroisoquinolin-1(2H)-one ring system with a pyrrolidin-1-ylcarbonyl substituent []. The presence of a furan ring and a phenethyl group are additional structural features.
Relevance: This compound shares the pyrrolidin-1-ylcarbonyl group with 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one, highlighting the significance of this motif in related structures. While the dihydroisoquinolinone core differs from dihydroquinoline, both are examples of partially saturated heterocycles.
Compound Description: These compounds, including those substituted with a tert-butyl group, are effective chiral auxiliaries []. They possess a benzothiazine ring system with a dioxo-modified sulfur atom.
Relevance: While structurally distinct from 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one, these benzothiazines demonstrate the use of tert-butyl groups and the relevance of heterocyclic systems in stereoselective synthesis. The development of chiral auxiliaries highlights the importance of controlling chirality in related compounds.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor with potential for treating severe asthma []. It features a pyrrolidin-2-one ring linked to a complex bicyclic system containing a pyrazolopyridine core, a pyrazole ring, and a tert-butyl substituent.
Relevance: BI 894416 is structurally related to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one through the shared pyrrolidin-2-one moiety and the presence of a tert-butyl group. The bicyclic system in BI 894416, although different from dihydroquinoline, highlights the exploration of diverse heterocyclic frameworks in drug discovery. This compound's biological activity as a SYK inhibitor suggests potential therapeutic applications for structurally related compounds.
Compound Description: Trans-1 is a novel heterocyclic compound that effectively suppresses SARS-CoV-2 replication in Vero E6 and Calu-3 cells []. It contains a tetrahydroisoquinoline ring system linked to a piperazine ring through a methylene bridge. Notable features include an indole substituent, a propyl group, and a tert-butoxycarbonyl protecting group.
Relevance: Although lacking a pyrrolidin-2-one ring, trans-1 is relevant to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one due to the presence of a tert-butyl group, its activity in a viral infection model, and the inclusion of a tetrahydroisoquinoline ring system, which, like dihydroquinoline, is a partially saturated heterocycle. Trans-1's antiviral properties suggest the potential for developing structurally related compounds with similar biological activities.
Compound Description: This compound is a potent anticonvulsant, significantly more active than the reference compound GYKI 52466 []. It features a phthalazin-1(2H)-one ring system with a butylcarbamoyl substituent, an aminophenyl group, and a methylenedioxy bridge.
Relevance: While lacking a pyrrolidin-2-one ring, compound 21's pharmacological activity as an anticonvulsant and its inclusion of an aromatic ring system with various substituents make it relevant to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one. The exploration of phthalazinone derivatives highlights the diversity of heterocyclic scaffolds with potential medicinal properties.
Compound Description: This compound is a novel ferrocenyl uracil peptide nucleic acid (PNA) monomer designed to incorporate a redox-active ferrocene moiety into PNA strands []. It features a uracil base linked to a complex structure containing a ferrocene unit, a benzamide group, and a protected PNA backbone.
Relevance: Although structurally distinct from 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one, this ferrocenyl PNA monomer showcases the use of tert-butyl groups and the incorporation of heterocyclic systems into biomolecules. The presence of ferrocene highlights the potential for introducing redox activity into related compounds, potentially enhancing their biological or therapeutic properties.
Compound Description: 18F-BCPP-EF is a positron emission tomography (PET) probe used for imaging mitochondrial complex I (MC-I) activity in the brain []. It incorporates a tert-butyl group and a pyridazinone ring linked to a substituted pyridine moiety containing a fluorine-18 radiolabel.
Relevance: The presence of a tert-butyl group and the utilization of this compound in neuroimaging make it relevant to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one. Although the pyridazinone and pyridine moieties differ from dihydroquinoline, 18F-BCPP-EF exemplifies the use of heterocyclic systems in developing imaging agents for studying biological processes.
Compound Description: L-838,417 is a selective antagonist at GABAA-α1 receptors and a partial agonist at non-α1 GABAA receptors, studied for its discriminative stimulus effects in rats []. It contains a triazolopyridazine ring system with a tert-butyl substituent, a difluorophenyl group, and a 1,2,4-triazole moiety.
Relevance: While structurally distinct from 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one, L-838,417 highlights the importance of tert-butyl groups and the exploration of complex heterocyclic systems in developing compounds with specific pharmacological activities. Its role in GABAA receptor modulation suggests the potential for exploring structurally related compounds for similar therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.